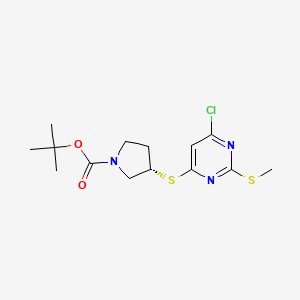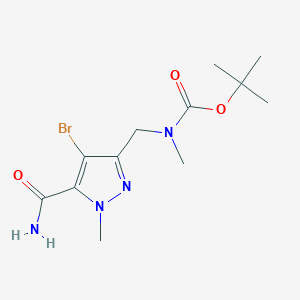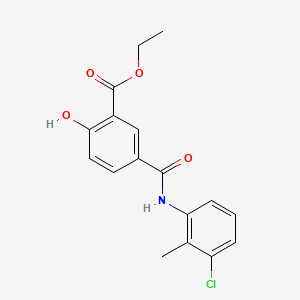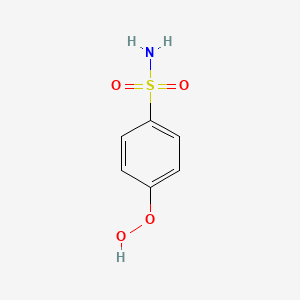![molecular formula C10H13N3O B13966574 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold through the formation of carbon–carbon, carbon–nitrogen, and carbon–hydrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,5-a]pyrazine compounds .
Applications De Recherche Scientifique
3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one include other imidazo[1,5-a]pyrazine derivatives, such as:
- Imidazo[1,5-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-methyl-3-propan-2-yl-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)9-11-4-8-10(14)12-7(3)5-13(8)9/h4-6H,1-3H3,(H,12,14) |
Clé InChI |
KWTOEFJOHNYYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=CN=C2C(C)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)




![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)

![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)


![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
